Cyclohexaneacetic acid, 2-(acetyloxy)-, trans-
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Overview
Description
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexaneacetic acid, where the acetyloxy group is attached to the second carbon in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- typically involves the esterification of cyclohexaneacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.
Reduction: Reduction reactions can convert the compound into cyclohexaneacetic acid, 2-(hydroxy)-, trans-.
Substitution: The acetyloxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.
Reduction: Cyclohexaneacetic acid, 2-(hydroxy)-, trans-.
Substitution: Cyclohexaneacetic acid, 2-(halogen)-, trans- or cyclohexaneacetic acid, 2-(amine)-, trans-.
Scientific Research Applications
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexaneacetic acid
- Cyclohexylacetic acid
- Cyclohexanecarboxylic acid
- Cyclohexanebutyric acid
Uniqueness
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is unique due to the presence of the acetyloxy group in the trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61402-61-7 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-[(1S,2R)-2-acetyloxycyclohexyl]acetic acid |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-2-4-8(9)6-10(12)13/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1 |
InChI Key |
YOLLAEFUHGDFSZ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1CC(=O)O |
Canonical SMILES |
CC(=O)OC1CCCCC1CC(=O)O |
Origin of Product |
United States |
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